molecular formula C19H12N2O3 B14685907 2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione CAS No. 32641-55-7

2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione

Cat. No.: B14685907
CAS No.: 32641-55-7
M. Wt: 316.3 g/mol
InChI Key: WDNNJVLODKBFAB-UHFFFAOYSA-N
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Description

2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization reactions. One common method involves the reaction of phthalic anhydride with an appropriate amine under reflux conditions in the presence of a suitable solvent such as toluene . The reaction mixture is then subjected to cyclization using a dehydrating agent like polyphosphoric acid to yield the desired isoindole-1,3-dione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized isoindole derivatives.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted isoindole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity.

    Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    Phthalimide: A simpler isoindole-1,3-dione derivative with applications in organic synthesis and pharmaceuticals.

    N-isoindoline-1,3-dione: Another isoindole derivative with diverse applications in materials science and medicine.

Uniqueness

2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione stands out due to its unique combination of the indole and isoindole-1,3-dione moieties, which confer distinct chemical reactivity and biological activities

Properties

CAS No.

32641-55-7

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H12N2O3/c22-17-15(9-13-10-5-3-4-8-14(10)20-16(13)17)21-18(23)11-6-1-2-7-12(11)19(21)24/h1-8,15,20H,9H2

InChI Key

WDNNJVLODKBFAB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C3=CC=CC=C3N2)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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